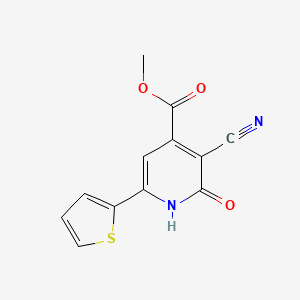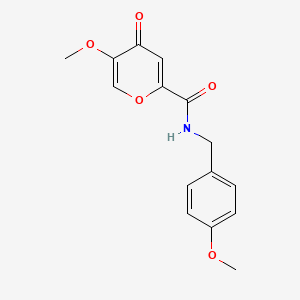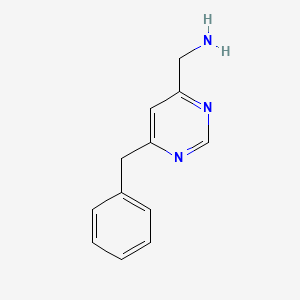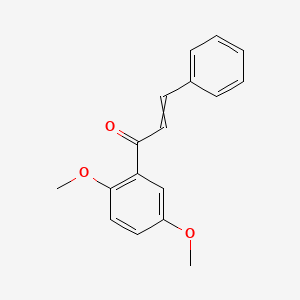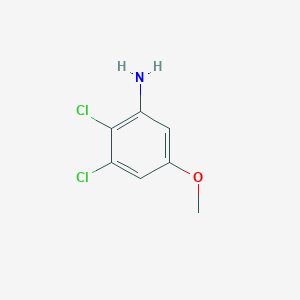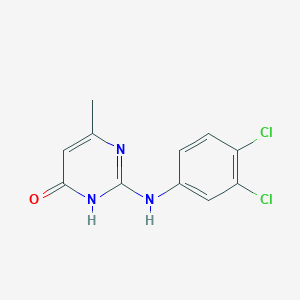
2-((3,4-dichlorophenyl)amino)-6-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-dichlorophenyl)amino)-6-methylpyrimidin-4(3H)-one is a chemical compound known for its potential applications in various scientific fields. This compound features a pyrimidinone core substituted with a 3,4-dichlorophenylamino group and a methyl group, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-dichlorophenyl)amino)-6-methylpyrimidin-4(3H)-one typically involves the reaction of 3,4-dichloroaniline with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((3,4-dichlorophenyl)amino)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.
科学研究应用
2-((3,4-dichlorophenyl)amino)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((3,4-dichlorophenyl)amino)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol: Known for its dual inhibition of EGFR and HDAC.
2,4-diamino-6-arylpyridine-3,5-dicarbonitriles: Studied for their optical properties and biological activities.
Uniqueness
2-((3,4-dichlorophenyl)amino)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
属性
分子式 |
C11H9Cl2N3O |
|---|---|
分子量 |
270.11 g/mol |
IUPAC 名称 |
2-(3,4-dichloroanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9Cl2N3O/c1-6-4-10(17)16-11(14-6)15-7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H2,14,15,16,17) |
InChI 键 |
AAZXTCRQZBULPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


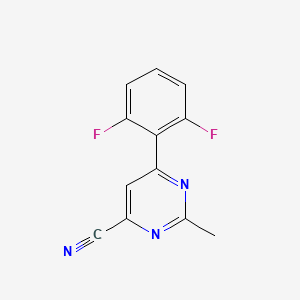
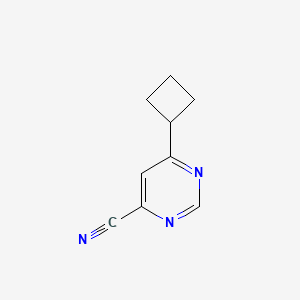
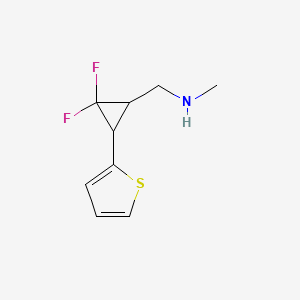
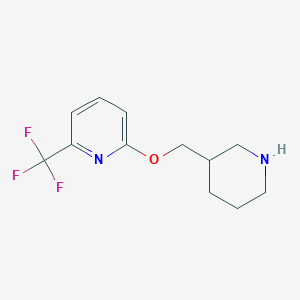

![7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14869788.png)
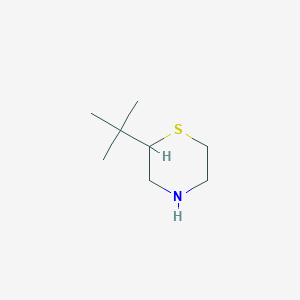
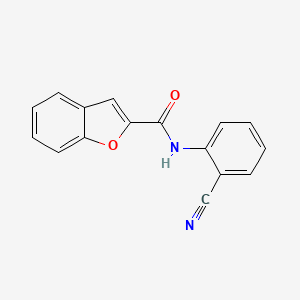
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B14869804.png)
